(-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine fumarate: is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a pyrrolidine ring, a phenyl group, and a phenylpropyl group. Its fumarate salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine fumarate typically involves multiple steps. One common method includes the acylation of an appropriate amine with 3-phenylpropionyl chloride, followed by reduction of the resulting amide with lithium aluminum hydride (LiAlH4) . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction conditions, leading to consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and materials science .
Biology: In biological research, it serves as a ligand in receptor studies, helping to elucidate the mechanisms of neurotransmitter interactions .
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of (-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine fumarate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context .
Comparison with Similar Compounds
3-Phenylpropylamine: Shares the phenylpropyl group but lacks the pyrrolidine ring.
Phenoxy acetamide derivatives: These compounds have similar structural features but differ in their functional groups and overall activity.
Uniqueness: The unique combination of the pyrrolidine ring, phenyl group, and phenylpropyl group in (-)-N-Methyl-1-phenyl-N-(3-phenylpropyl)-2-pyrrolidinemethanamine fumarate provides it with distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
142469-72-5 |
---|---|
Molecular Formula |
C25H32N2O4 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-methyl-3-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C21H28N2.C4H4O4/c1-22(16-8-12-19-10-4-2-5-11-19)18-21-15-9-17-23(21)20-13-6-3-7-14-20;5-3(6)1-2-4(7)8/h2-7,10-11,13-14,21H,8-9,12,15-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
XWIQEXWLUKDXMP-WLHGVMLRSA-N |
Isomeric SMILES |
CN(CCCC1=CC=CC=C1)CC2CCCN2C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(CCCC1=CC=CC=C1)CC2CCCN2C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.